REACTION_CXSMILES
|
[F:1][C:2]1C=[CH:8][C:7]([CH2:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][C:19]=3[O:21][CH3:22])[C:14](=[O:23])[NH:13][N:12]=2)=[CH:6][C:3]=1C#N.[OH-:24].[K+].[CH2:26]([OH:28])[CH3:27]>O>[F:1][C:2]1[CH:3]=[CH:6][C:7]([CH2:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][C:19]=3[O:21][CH3:22])[C:14](=[O:23])[NH:13][N:12]=2)=[CH:8][C:27]=1[C:26]([OH:24])=[O:28] |f:1.2|
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Name
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2-fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
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Quantity
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2.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C=C1)CC1=NNC(C2=CC=CC(=C12)OC)=O
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Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ethanol was evaporated off
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Type
|
EXTRACTION
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Details
|
the aqueous was extracted with ethyl acetate (1×75 mL)
|
Type
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CUSTOM
|
Details
|
to afford a solid
|
Type
|
FILTRATION
|
Details
|
this was filtered
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Type
|
WASH
|
Details
|
washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)CC1=NNC(C2=CC=CC(=C12)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |